![molecular formula C13H19N3O B2552117 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097937-37-4](/img/structure/B2552117.png)
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
カタログ番号 B2552117
CAS番号:
2097937-37-4
分子量: 233.315
InChIキー: VZWFBYOXDAMVSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
- Piperidine derivatives serve as essential building blocks in drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them valuable for constructing pharmacologically active compounds .
- One specific derivative, 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}phenyl)nicotinonitrile , acts as a potent and selective FXR agonist. In vitro studies demonstrate its lipid-modulating properties, effectively lowering LDL cholesterol and triglycerides while increasing HDL levels .
- The synthetic FXR agonist mentioned above promotes cholesterol reduction in dyslipidemia models. Its ability to modulate lipid profiles makes it a promising candidate for managing lipid-related disorders .
- Piperidine derivatives participate in various chemical transformations, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions enable the synthesis of complex molecules with diverse biological activities .
- Researchers continually explore the biological effects of piperidine-containing compounds. Their pharmacological activity spans areas such as anti-inflammatory, antitumor, and antimicrobial properties .
- Piperidine’s ubiquity in nature and its prevalence in medicaments highlight its importance. Researchers study its role in drug discovery, emphasizing its biologic qualities and potential therapeutic applications .
Medicinal Chemistry and Drug Design
Farnesoid X Receptor (FXR) Agonists
Dyslipidemia Treatment
Organic Synthesis and Chemical Reactions
Biological Evaluation and Pharmacological Activity
Heterocyclic Chemistry and Drug Discovery
特性
IUPAC Name |
6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFBYOXDAMVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された